What is the CAS registry number for Benzyl (2S)-2,6-diaminohexanoate?
What is the CAS registry number for Benzyl (2S)-2,6-diaminohexanoate?
Executive Summary
In advanced peptide synthesis and drug formulation, the precise identification of amino acid derivatives is critical for regulatory compliance and experimental reproducibility. Benzyl (2S)-2,6-diaminohexanoate , commonly known as L-Lysine benzyl ester , is a vital C-terminal protected building block. However, searching for a single CAS registry number for its "free base" form often leads to confusion. Because the free base contains highly nucleophilic primary amines alongside an electrophilic ester, it rapidly undergoes intermolecular aminolysis (polycondensation). Consequently, this compound is almost exclusively synthesized, cataloged, and utilized in its stabilized salt forms or N-protected derivatives .
This whitepaper elucidates the CAS registry landscape of Benzyl (2S)-2,6-diaminohexanoate, explains the mechanistic rationale behind its use in solid-phase and solution-phase peptide synthesis (SPPS), and provides a self-validating protocol for its catalytic deprotection.
The CAS Registry Matrix: Isolating the Correct Identifier
A common pitfall in chemical informatics is searching for Benzyl (2S)-2,6-diaminohexanoate by its molecular formula ( C13H20N2O2 ). Doing so often misdirects researchers to its structural isomer, Procaine (CAS 59-46-1)[1]. To procure the correct L-Lysine derivative, researchers must specify the exact salt or orthogonally protected form required for their synthetic strategy.
Below is a structured comparison of the commercially available and scientifically relevant forms of Benzyl (2S)-2,6-diaminohexanoate:
| Compound Name / Derivative | CAS Registry Number | Molecular Formula | Molecular Weight | Mechanistic Role / Application |
| L-Lysine benzyl ester di-p-toluenesulfonate | 16259-78-2[2] | C13H20N2O2⋅2C7H8O3S | 580.72 g/mol | Provides high crystallinity; prevents hygroscopic degradation during storage. Ideal for solution-phase synthesis[2]. |
| L-Lysine benzyl ester dihydrochloride | 16142-09-9[3] | C13H20N2O2⋅2HCl | 309.23 g/mol | General biochemical research; highly water-soluble for enzymatic assays[3]. |
| Benzyl L-lysinate bis(trifluoroacetate) | 173073-46-6 | C13H20N2O2⋅2C2HF3O2 | 464.36 g/mol | Compatible with specialized SPPS protocols where TFA is the primary solvent. |
| N6-Cbz-L-lysine benzyl ester hydrochloride | 6366-70-7[4] | C21H26N2O4⋅HCl | 406.90 g/mol | Orthogonal side-chain protection; prevents branching at the ϵ -amino group during coupling[4]. |
| N6-Cbz-L-lysine benzyl ester (Free Base) | 24458-14-8[5] | C21H26N2O4 | 370.44 g/mol | Direct precursor for peptide coupling; stabilized by the Cbz group preventing self-condensation[5]. |
Mechanistic Rationale: The Role of Benzyl Esters in Peptide Synthesis
The primary function of converting L-Lysine into Benzyl (2S)-2,6-diaminohexanoate is C-terminal protection . In peptide synthesis, the carboxylic acid of the amino acid must be masked to ensure that amide bond formation occurs strictly at the N-terminus.
Why choose a Benzyl (Bzl) ester over a Methyl or tert-Butyl (tBu) ester?
-
Orthogonality: Benzyl esters are highly stable to the acidic conditions used for Boc deprotection (e.g., Trifluoroacetic acid) and the basic conditions used for Fmoc deprotection (e.g., 20% Piperidine).
-
Global Deprotection: Benzyl esters, alongside Carbobenzyloxy (Cbz or Z) protecting groups on the ϵ -amine, can be simultaneously cleaved via catalytic hydrogenolysis ( H2 , Pd/C) under mild, neutral conditions. This avoids the use of highly toxic and corrosive reagents like anhydrous Hydrogen Fluoride (HF).
Reaction Pathway Visualization
The following diagram illustrates the logical flow of protecting L-Lysine, stabilizing it, and eventually subjecting it to global deprotection to yield the target peptide.
Fig 1: Orthogonal protection and catalytic deprotection pathway for L-Lysine benzyl ester.
Experimental Workflow: Self-Validating Catalytic Hydrogenolysis
To utilize Benzyl (2S)-2,6-diaminohexanoate effectively, one must be able to remove the benzyl ester post-synthesis. Below is an optimized, step-by-step protocol for the catalytic hydrogenolysis of a lysine-containing peptide, designed with built-in validation checkpoints to ensure scientific integrity.
Materials Required:
-
Peptide intermediate containing Benzyl (2S)-2,6-diaminohexanoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Hydrogen gas ( H2 ) balloon setup
-
Celite pad for filtration
-
Ninhydrin stain (for TLC)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 1.0 mmol of the protected peptide in 10 mL of anhydrous MeOH (or DMF if the peptide is highly hydrophobic).
-
Causality: Complete solubilization is mandatory. Suspended particles will coat the Pd/C catalyst, poisoning the active sites and halting the reaction.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide) to the solution under an inert Argon or Nitrogen atmosphere.
-
Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Inert gas purging prevents laboratory fires.
-
-
Hydrogenation: Evacuate the reaction flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2 to 4 hours.
-
Causality: Vigorous stirring maximizes the dissolution of H2 gas into the solvent, ensuring efficient mass transfer to the solid palladium surface where the ester cleavage occurs.
-
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin.
-
Validation Logic: The starting material (protected amine/ester) will not react with Ninhydrin. The successful cleavage of the benzyl ester (and any Cbz groups) exposes a free primary amine, which will react with Ninhydrin upon heating to form a vibrant purple spot (Ruhemann's purple). If no purple spot appears, the hydrogenation is incomplete.
-
-
Filtration and Recovery: Once complete, purge the flask with Nitrogen to remove residual H2 . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional MeOH.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the globally deprotected peptide. Verify the final mass via LC-MS (expect a mass shift corresponding to the loss of the 90 Da benzyl group).
References
-
CKC Biotech. "(S)-2,6-二氨基-己酸苄酯二盐酸盐16142-09-9". Chengdu Chuangke Cheng Biotechnology. URL:[Link]
-
NIST WebBook. "Procaine (CAS 59-46-1)". National Institute of Standards and Technology. URL:[Link]
